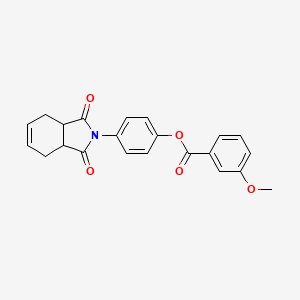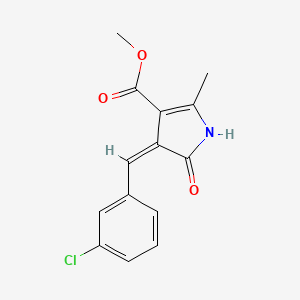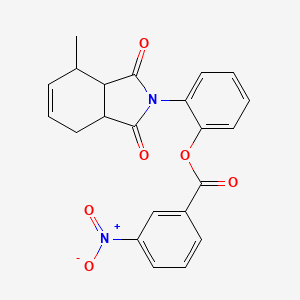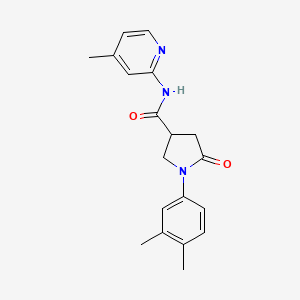
1-(3,4-dimethylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMPP, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. DMPP belongs to the class of pyrrolidinecarboxamide compounds and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Toxicology
Studies on compounds structurally similar to "1-(3,4-dimethylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide" have explored their biological effects and potential toxicology. Kennedy (2001) provides a comprehensive update on the toxicology of acetamide and its derivatives, emphasizing their commercial importance and biological consequences of exposure. This review could serve as a foundation for understanding the biological activity and safety profile of related compounds (Kennedy, 2001).
Pharmacological Profile Improvement
Research into the stereochemistry of phenylpiracetam and its derivatives, such as the compound , reveals the direct relationship between the configuration of stereocenters and their biological properties. Veinberg et al. (2015) discuss the synthesis, biological activity exploration, and pharmacological advantages of enantiomerically pure derivatives, highlighting the importance of stereochemistry in drug design and efficacy (Veinberg et al., 2015).
Novel CNS Acting Drugs
Saganuwan (2017) explores functional chemical groups that may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This research indicates the potential of compounds like "1-(3,4-dimethylphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide" to contribute to CNS pharmacology, including their effects ranging from depression to euphoria and convulsion (Saganuwan, 2017).
Supramolecular Chemistry
Calixpyrrole scaffolds have been utilized in the self-assembly of supramolecular capsules, offering insights into the design and synthesis of novel molecular structures for various applications, including drug delivery and material science. Ballester (2011) reviews the assembly of molecular capsules derived from calix[4]pyrrole derivatives, demonstrating the versatility and application potential of these structures in supramolecular chemistry (Ballester, 2011).
Environmental and Ecological Impact
Laghrib et al. (2020) discuss the development of electrochemical sensors for the detection of paraquat, a compound structurally related to the one , in food samples. This research underscores the importance of detecting and managing potentially toxic compounds in the environment, reflecting on the broader implications of chemical use and exposure (Laghrib et al., 2020).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12-6-7-20-17(8-12)21-19(24)15-10-18(23)22(11-15)16-5-4-13(2)14(3)9-16/h4-9,15H,10-11H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBJDEZIDPEKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B4006838.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4006841.png)
![N-dibenzo[b,d]furan-3-yl-N'-(4-nitrophenyl)thiourea](/img/structure/B4006844.png)
![2-(4-biphenylyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B4006852.png)
![10-(4-bromophenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4006856.png)
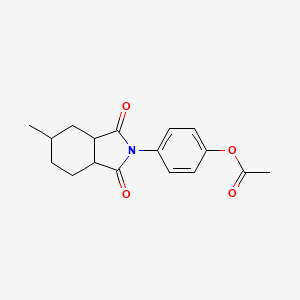
![3-(2-hydroxy-4-methylphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4006870.png)
![10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4006871.png)
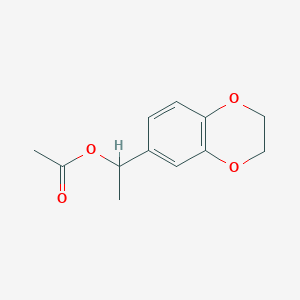
![N-(2,5-dimethoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4006875.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4006894.png)
